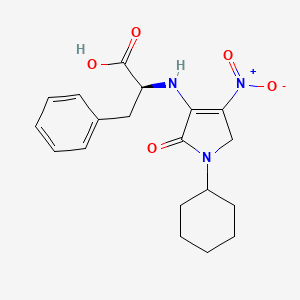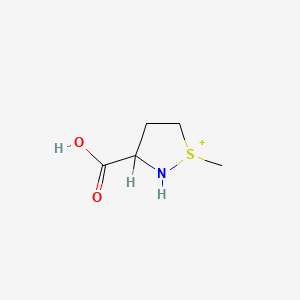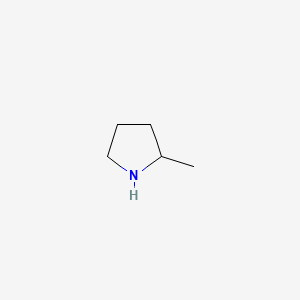
2-甲基吡咯烷
描述
2-Methylpyrrolidine is an organic compound with the molecular formula C5H11N. It belongs to the class of pyrrolidines, which are five-membered saturated heterocycles containing one nitrogen atom and four carbon atoms. This compound is also known as pyrrolidine, 2-methyl- and has a molecular weight of 85.15 g/mol .
科学研究应用
2-Methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
Target of Action
2-Methylpyrrolidine is a substituted pyrrolidine . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique way, potentially leading to various biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that multiple pathways are affected.
Pharmacokinetics
The physicochemical properties of pyrrolidines suggest that they may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
2-Methylpyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as one of the major bioactive compounds in Teucrium manghuaense . The compound’s interactions with enzymes such as sulfided NiMo/γ-Al2O3 catalyst have been studied, indicating its role in hydrodenitrogenation reactions . These interactions suggest that 2-Methylpyrrolidine can influence biochemical pathways by modifying enzyme activity and stability.
Cellular Effects
2-Methylpyrrolidine affects various types of cells and cellular processes. It has been shown to possess several biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer properties . These effects are mediated through its influence on cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine alkaloids, including 2-Methylpyrrolidine, have been observed to exhibit potent antitumor activity in different cancer cell lines .
Molecular Mechanism
The molecular mechanism of 2-Methylpyrrolidine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and stability . These interactions can lead to significant changes in cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpyrrolidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylpyrrolidine is a secondary metabolite, indicating its role in various metabolic pathways . The temporal effects of the compound can be observed in both in vitro and in vivo studies, where its stability and degradation impact its biological activity.
Dosage Effects in Animal Models
The effects of 2-Methylpyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For instance, some pyrrolidine alkaloids have been shown to cause renal injuries and neurotoxicity in experimental animals . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Methylpyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a secondary metabolite suggests its involvement in complex biochemical pathways . Studies have shown that N-methyl-2-pyrrolidone, a related compound, undergoes metabolic transformations involving enzymes such as 5-hydroxy-N-methyl-2-pyrrolidone and N-methylsuccinimide .
Transport and Distribution
The transport and distribution of 2-Methylpyrrolidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its molecular weight and solubility, play a crucial role in its localization and accumulation within biological systems . Understanding these factors is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Methylpyrrolidine is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The compound’s interactions with cellular components, such as proteins and enzymes, play a crucial role in its subcellular localization and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
2-Methylpyrrolidine can be synthesized through various methods. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at a temperature of 165–200°C and a pressure of 17–21 MPa . Another method involves the hydrodenitrogenation of 2-methylpyrrolidine in the presence of a sulfided NiMo/γ-Al2O3 catalyst .
Industrial Production Methods
Industrial production of 2-Methylpyrrolidine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions
2-Methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives of 2-Methylpyrrolidine.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Methylpyrrolidine include:
- N-Methylpyrrolidine
- 2,5-Dimethylpyrrolidine
- 2-Methylpiperidine
- 1-Methyl-2-pyrrolidinone
- N-Methylpiperidine
Uniqueness
2-Methylpyrrolidine is unique due to its specific structural features and reactivity. Its methyl group at the 2-position of the pyrrolidine ring imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
属性
IUPAC Name |
2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883347 | |
| Record name | Pyrrolidine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-38-8 | |
| Record name | 2-Methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylpyrrolidine?
A1: 2-Methylpyrrolidine has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol.
Q2: What are the key spectroscopic characteristics of 2-Methylpyrrolidine?
A2: While specific spectroscopic data is not extensively detailed within the provided research, common characterization techniques include NMR spectroscopy, IR spectroscopy, and mass spectrometry. These methods can elucidate structural information, identify functional groups, and determine molecular weight.
Q3: What are the stereochemical features of 2-Methylpyrrolidine?
A3: 2-Methylpyrrolidine exists as two enantiomers, (R)-2-Methylpyrrolidine and (S)-2-Methylpyrrolidine, due to the chiral center at the 2-position. The absolute configuration of these enantiomers plays a crucial role in their biological activity and applications in asymmetric synthesis. []
Q4: How do nitrogen inversion and ring puckering dynamics influence the optical activity of 2-Methylpyrrolidine?
A4: Quantum-chemical analyses suggest that while helically twisted frameworks do not contribute significantly to the chiroptical properties, the interplay of nitrogen inversion and ring puckering dynamics influences the molecule's overall optical activity. The specific ring-puckering mechanisms, influenced by the methyl substituent, lead to distinct optical rotatory dispersion profiles for each enantiomer. []
Q5: What are some efficient methods for synthesizing (R)-2-Methylpyrrolidine?
A5: (R)-2-Methylpyrrolidine can be synthesized efficiently from (R)-2-(tritylamino)-propionaldehyde through a Wittig-Horner reaction followed by catalytic hydrogenation to yield (R)-5-methyl-2-oxopyrrolidine. Subsequent reduction with borane-dimethylsulfide provides the target compound in high optical purity. [, ]
Q6: Can you describe a method for racemizing 2-Methylpyrrolidine?
A6: Racemization of unwanted enantiomers of 2-Methylpyrrolidine can be achieved using a thiyl radical-mediated reversible hydrogen abstraction at the chiral center, facilitated by AIBN in water. This method allows for the recycling of the undesired enantiomer. []
Q7: How can 2-Methylpyrrolidine be used in the synthesis of chiral covalent organic frameworks (CCOFs)?
A7: Chiral 2-Methylpyrrolidine can be employed as a catalyst in the asymmetric polymerization of tris(N-salicylideneamine)-derived building blocks. This organocatalytic approach allows for the direct construction of chiral β-ketoenamine-CCOFs from prochiral aldehyde and primary amine monomers under mild conditions. []
Q8: What is the role of 2-Methylpyrrolidine in the asymmetric synthesis of 2-Phenylpropionaldehyde?
A8: Different enantiomers of 2-Methylpyrrolidine can be used as chiral auxiliaries in enamine-mediated alkylation reactions to control the stereochemistry of the newly formed chiral center in 2-Phenylpropionaldehyde. The specific enantiomer of 2-Methylpyrrolidine used dictates the enantiomer of the product obtained. []
Q9: Describe an example where 2-Methylpyrrolidine derivatives are involved in catalytic reactions.
A9: 2-Methylpyrrolidine-derived 1,10-phenanthroline-2,9-diamides show potential as extractants for the separation of Americium (III) from Lanthanides (III). This application highlights the utility of incorporating 2-Methylpyrrolidine moieties into larger molecular frameworks for specific functionalities. []
Q10: How does 2-Methylpyrrolidine relate to the development of histamine H3 receptor antagonists?
A10: (R)-2-Methylpyrrolidine serves as a key pharmacophore in the development of histamine H3 receptor antagonists. This structural motif is commonly incorporated into various classes of H3 antagonists, such as biphenyl sulfonamides and pyridone derivatives, highlighting its significance in medicinal chemistry. [, ]
Q11: What is the role of the 2-Methylpyrrolidine moiety in the orally effective TRH mimetic, rovatirelin hydrate?
A11: In rovatirelin hydrate, the (2R)-2-Methylpyrrolidine moiety is crucial for its biological activity. Studies on all 16 stereoisomers revealed that only those possessing the (2R) configuration at this position exhibited significant anti-hypothermic effects, underscoring the importance of stereochemistry in its interaction with the target. [, ]
Q12: Can you elaborate on the development of dual-targeting ligands incorporating 2-Methylpyrrolidine for Parkinson's disease?
A12: Researchers have explored combining the 2-Methylpyrrolidine pharmacophore with other functionalities to develop dual-acting ligands targeting both the histamine H3 receptor and Monoamine Oxidase B for potential treatment of Parkinson's disease. Compound 13, containing a 2-Methylpyrrolidine unit linked to a tert-butylphenoxypropyl chain, showed promising in vitro and in vivo results, demonstrating the potential of this approach. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


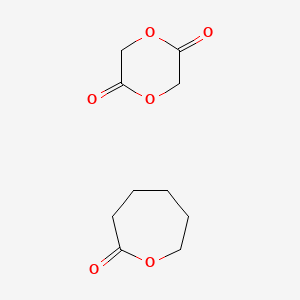



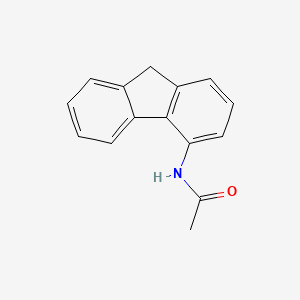

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)

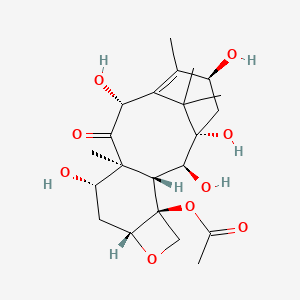
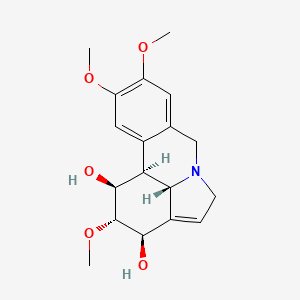
![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)
